9-Bromo-10-methoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-methoxyanthracene is an organic compound with the molecular formula C15H11BrO. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 9th position and a methoxy group at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Bromo-10-methoxyanthracene can be synthesized through several methods. One common approach involves the bromination of 10-methoxyanthracene. The reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the 9th position .
Another method involves the use of 9,10-dibromoanthracene as a starting material. This compound can be treated with a methoxy reagent, such as sodium methoxide (NaOCH3), to introduce the methoxy group at the 10th position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and methoxylation reactions are carefully monitored to avoid over-bromination or unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-methoxyanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anthracene derivatives can be formed.
Oxidation Products: Oxidation of the methoxy group can lead to the formation of anthraquinones or other oxidized anthracene derivatives.
Scientific Research Applications
9-Bromo-10-methoxyanthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Bromo-10-methoxyanthracene primarily involves its ability to undergo substitution and oxidation reactionsThe methoxy group at the 10th position can participate in oxidation reactions, leading to the formation of quinones and other oxidized products .
Comparison with Similar Compounds
Similar Compounds
9,10-Dibromoanthracene: This compound features bromine atoms at both the 9th and 10th positions and is used as a precursor for the synthesis of various anthracene derivatives.
9-Methoxyanthracene: This compound has a methoxy group at the 9th position and is used in studies related to photophysical properties and organic synthesis.
Uniqueness
9-Bromo-10-methoxyanthracene is unique due to the presence of both a bromine atom and a methoxy group on the anthracene core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C15H11BrO |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
9-bromo-10-methoxyanthracene |
InChI |
InChI=1S/C15H11BrO/c1-17-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI Key |
QDRYRXAGCHMKJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.